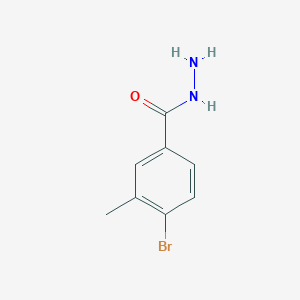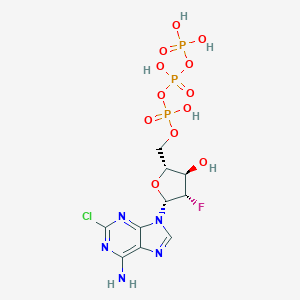![molecular formula C10H9ClN2S2 B118674 [(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide CAS No. 152382-29-1](/img/structure/B118674.png)
[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is a chemical compound with the molecular formula C10H9ClN2S2 and a molecular weight of 256.77 g/mol . This compound is known for its unique structure, which includes a cyanamide group attached to a sulfanyl-methylsulfanylmethylidene moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of [(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide typically involves the reaction of 3-chloro-2-methylphenyl thiol with a suitable cyanamide precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or thiols.
Scientific Research Applications
[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and cyanamide groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound a valuable tool in studying biochemical processes .
Comparison with Similar Compounds
[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide can be compared with other similar compounds, such as:
[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]thiourea: Similar structure but with a thiourea group instead of a cyanamide group.
[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]urea: Contains a urea group, which affects its reactivity and applications.
[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]guanidine: Features a guanidine group, leading to different biological interactions and uses.
Properties
IUPAC Name |
[(3-chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S2/c1-7-8(11)4-3-5-9(7)15-10(14-2)13-6-12/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWXPZDDJFVELT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)SC(=NC#N)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375646 |
Source


|
| Record name | [(3-chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152382-29-1 |
Source


|
| Record name | Carbonimidodithioic acid, cyano-, 3-chloro-2-methylphenyl methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152382-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(3-chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)



